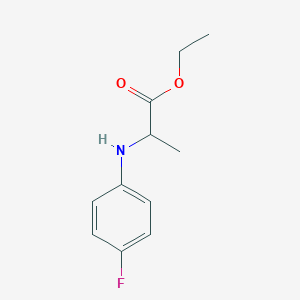![molecular formula C19H13Cl3F3N3OS B2497055 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 321553-45-1](/img/structure/B2497055.png)
5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves multi-step chemical reactions, starting from basic pyrazole carbaldehydes. For example, Vilkauskaitė et al. (2011) describe the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions, leading to various pyrazole derivatives through subsequent chemical transformations (Vilkauskaitė, Šačkus, & Holzer, 2011). Similarly, Hu et al. (2010) reported the synthesis of novel pyrazole carbaldehydes using the Vilsmeier-Haack reagent, highlighting the versatility of synthesis approaches for such compounds (Hu, Ge, Ding, & Zhang, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray diffraction methods, revealing intricate details about the spatial arrangement of atoms within the molecule. Xu and Shi (2011) detailed the crystal structure of a pyrazole carbaldehyde, showing how its aldehydic fragment aligns almost coplanar with the adjacent pyrazole ring, providing insights into the molecule's three-dimensional conformation (Xu & Shi, 2011).
Chemical Reactions and Properties
Chemical properties of pyrazole derivatives include their reactivity in various chemical reactions, such as condensation, cyclocondensation, and nucleophilic substitution. For instance, Tayebi et al. (2011) explored the use of sulfuric acid derivatives as catalysts for condensation reactions involving aromatic aldehydes and pyrazolones, indicating the compounds' reactive nature and potential for forming diverse chemical structures (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
科学的研究の応用
Synthesis and Chemical Properties
Sonogashira-Type Reactions : This compound is used as a precursor in Sonogashira-type cross-coupling reactions. It leads to the synthesis of 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are then converted into various pyrazole derivatives, demonstrating its utility in complex organic synthesis (Vilkauskaitė, Šačkus, & Holzer, 2011).
Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines : The compound is used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. This includes microwave-assisted reactions under Sonogashira-type conditions, showcasing its role in the development of novel chemical entities (Palka et al., 2014).
Synthesis of Reduced Bipyrazoles : This compound is a key precursor in the synthesis of reduced bipyrazoles and related structures, offering insights into new ways of molecular assembly and structural formation in organic chemistry (Cuartas et al., 2017).
Development of Antimicrobial Agents : It has been used in the synthesis of pyrazole derivatives with potential antimicrobial properties. This highlights its role in the development of new pharmaceutical agents (Bhat et al., 2016).
Catalysis : The compound is involved in catalysis, specifically in the synthesis of bis(pyrazolones), demonstrating its utility in facilitating chemical reactions (Tayebi et al., 2011).
Molecular Structure and Characterization
Crystallographic Studies : Crystal structure determination of derivatives of this compound has been conducted, providing valuable information on molecular geometry and intermolecular interactions, which is crucial for understanding its chemical behavior (Xu & Shi, 2011).
Molecular Rearrangements : Research into the molecular rearrangements of derivatives of this compound offers insights into the dynamics of chemical transformations and stability, which are essential for designing effective synthetic pathways (L'abbé et al., 1990).
特性
IUPAC Name |
(E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3F3N3OS/c1-28-18(30-13-5-3-12(20)4-6-13)14(17(27-28)19(23,24)25)9-26-29-10-11-2-7-15(21)16(22)8-11/h2-9H,10H2,1H3/b26-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPIOWVJWNOCSR-JQAMDZJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=CC(=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=CC(=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)
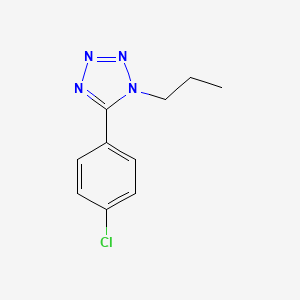

![5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496984.png)
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate](/img/structure/B2496985.png)
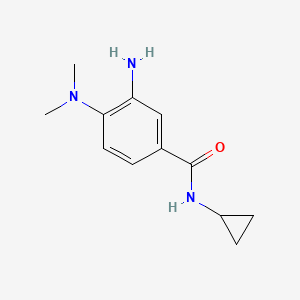
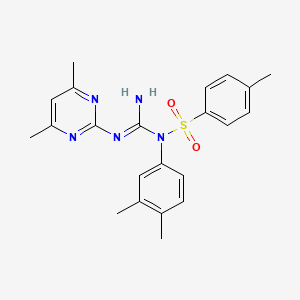
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496990.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2496991.png)
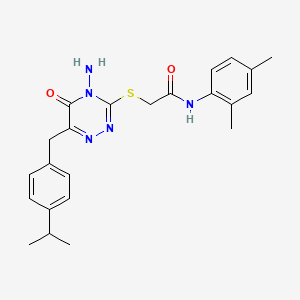
![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2496994.png)
